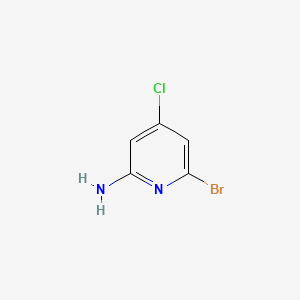

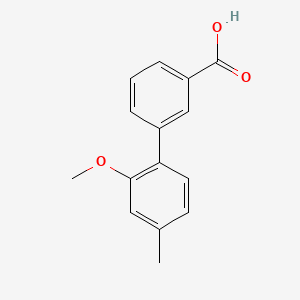

![molecular formula C14H24N2O3 B596461 Tert-butyl 1-oxo-2,9-diazaspiro[5.5]undecane-2-carboxylate CAS No. 1221449-51-9](/img/structure/B596461.png)

Tert-butyl 1-oxo-2,9-diazaspiro[5.5]undecane-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

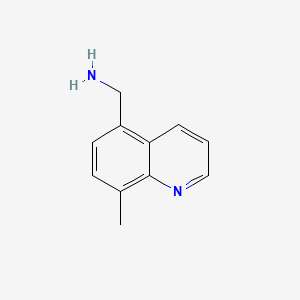

“Tert-butyl 1-oxo-2,9-diazaspiro[5.5]undecane-2-carboxylate” is likely an organic compound containing a spirocyclic structure, which is a type of cyclic compound where two rings share a single atom . The “diazaspiro” part of the name suggests the presence of two nitrogen atoms in the spirocyclic structure .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a spirocyclic ring containing two nitrogen atoms and a carbonyl group attached to a tert-butyl ester . The exact structure would need to be confirmed using techniques such as NMR spectroscopy or X-ray crystallography.Chemical Reactions Analysis

The reactivity of this compound would likely be dominated by the ester and amide functional groups. These could undergo a variety of reactions, including hydrolysis, reduction, and others . The spirocyclic ring could potentially be opened under certain conditions.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and structure. For example, it would likely be a solid under normal conditions . Its solubility would depend on the specific structure and the solvent used.Applications De Recherche Scientifique

Bioactivity and Synthesis

Tert-butyl 1-oxo-2,9-diazaspiro[5.5]undecane-2-carboxylate and related compounds have garnered attention in the scientific community due to their unique structural features and potential applications in various fields of research. One pivotal review highlights the synthesis and biological activities of 1,9-diazaspiro[5.5]undecanes, including those containing carbonyl groups at position 2. These compounds exhibit potential for treating obesity, pain, and various disorders related to the immune system, cell signaling, cardiovascular, and psychotic conditions (Blanco‐Ania, Heus, & Rutjes, 2017).

Chemical Synthesis Techniques

Significant strides have been made in the synthesis of tert-butyl 1-oxo-2,9-diazaspiro[5.5]undecane-2-carboxylate and its analogs. For instance, an efficient bidirectional synthesis of di-tert-butyl 1,7-diazaspiro[5.5]undecane-2,8-dicarboxylate showcases the conversion of Boc-protected tert-butyl aspartate into the derived aldehyde, followed by a two-directional Horner-Wadsworth-Emmons olefination, hydrogenation, and spirocyclization (Almond-Thynne et al., 2018). This methodology opens avenues for the synthesis of spirodiamine derivatives, underscoring the versatility of these compounds in chemical synthesis.

Pharmacological Applications

Exploration into pharmacological applications reveals the discovery of potent, selective, and orally bioavailable 3,9-diazaspiro[5.5]undecane derivatives as CCR5 antagonists, illustrating the therapeutic potential of these compounds in antiviral therapies (Yang et al., 2009). Such findings highlight the critical role these spiro compounds play in developing new treatments for viral infections.

Material Science and Novel Synthesis

In material science and innovative synthesis methods, the preparation of functionalized trifluoromethylated 8-oxa-2,4-diazaspiro[5.5]undecanes via one-pot multi-component reactions (MCRs) demonstrates the compound's adaptability in synthesizing structurally diverse molecules. These reactions, catalyzed by Et3N, offer an efficient route to ethyl-7,11-diaryl-9-hydroxy-1,3,5-trioxo-9-(trifluoromethyl)-8-oxa-2,4-diazaspiro[5.5]undecane-10-carboxylate derivatives, showcasing the compound's utility in organic synthesis and potential applications in developing novel materials and molecules (Li et al., 2014).

Safety And Hazards

Propriétés

IUPAC Name |

tert-butyl 1-oxo-2,9-diazaspiro[5.5]undecane-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24N2O3/c1-13(2,3)19-12(18)16-10-4-5-14(11(16)17)6-8-15-9-7-14/h15H,4-10H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQHIYBZAICVGIF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC2(C1=O)CCNCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40735081 |

Source

|

| Record name | tert-Butyl 1-oxo-2,9-diazaspiro[5.5]undecane-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40735081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 1-oxo-2,9-diazaspiro[5.5]undecane-2-carboxylate | |

CAS RN |

1221449-51-9 |

Source

|

| Record name | 1,1-Dimethylethyl 1-oxo-2,9-diazaspiro[5.5]undecane-2-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1221449-51-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 1-oxo-2,9-diazaspiro[5.5]undecane-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40735081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-Tert-butyl-2-(1-methoxycarbonyloxy-2-methylpropan-2-yl)-5-nitrophenyl] methyl carbonate](/img/structure/B596385.png)

![N-[(2-bromo-6-fluorophenyl)methyl]cyclohexanamine](/img/structure/B596387.png)

![Tert-butyl 6,6-difluoro-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B596394.png)